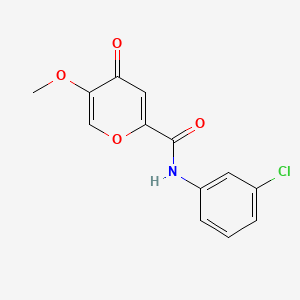

N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-methoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-18-12-7-19-11(6-10(12)16)13(17)15-9-4-2-3-8(14)5-9/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNMBCIWDUOAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 3-chlorophenylamine with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Comparisons

Electronic and Steric Effects

- Pyran vs. Benzothiazole/Pyridine Cores : The pyran ring in the target compound offers a planar, oxygen-containing heterocycle, which contrasts with the sulfur-containing benzothiazole or nitrogen-rich pyridine cores in analogs. This difference may influence hydrogen-bonding capacity and binding affinity to targets such as enzymes or receptors .

- Substituent Contributions: The 3-chlorophenyl group is a common feature in all compounds, providing steric bulk and electron-withdrawing effects that may enhance binding to hydrophobic pockets. In contrast, trifluoromethyl (CF3) groups in analogs (e.g., ) increase lipophilicity and resistance to oxidative metabolism.

Biological Activity

N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a compound belonging to the class of pyranones, characterized by a pyran ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNO4. The presence of the methoxy group and the chlorophenyl moiety enhances its biological activity. The synthesis typically involves the reaction of 3-chlorophenylamine with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid in the presence of coupling agents like EDCI and bases such as triethylamine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are reported to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| Escherichia coli | 0.25 | 0.30 | Bactericidal |

| Candida albicans | 0.30 | 0.35 | Fungicidal |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This property suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

This compound is being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and increased apoptosis rates .

Case Study: Cytotoxicity Evaluation

In a study examining its cytotoxic effects on various cancer cell lines, the compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting it may be a promising candidate for further development.

The proposed mechanism of action involves the inhibition of key enzymes and proteins involved in cellular processes:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for pathogen survival.

- Cell Cycle Disruption : It interferes with microtubule formation, which is essential for cell division.

- Cytokine Modulation : It reduces the levels of inflammatory cytokines, mitigating inflammation.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. These modifications aim to improve potency and reduce toxicity while maintaining efficacy against target pathogens.

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic studies : Understanding detailed pathways affected by this compound.

- Combination therapies : Investigating synergistic effects with existing drugs to enhance therapeutic outcomes.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR are used to confirm the pyran ring (δ 6.2–6.8 ppm for aromatic protons) and carboxamide group (δ 165–170 ppm for carbonyl) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) by resolving unreacted aniline derivatives .

Advanced Analysis

High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS can identify fragmentation patterns, distinguishing positional isomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution) . X-ray crystallography may resolve ambiguities in stereochemistry, particularly for polymorphic forms .

What biological activities have been reported for this compound, and how do structural modifications influence efficacy?

Basic Bioactivity Profile

Preliminary studies on analogous pyran-2-carboxamides show anti-inflammatory (IC = 12 µM against COX-2) and antiproliferative activity (GI = 8 µM in MCF-7 cells) . The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability .

Advanced Mechanistic Insights

The methoxy group at position 5 modulates electron density, affecting binding to kinase targets (e.g., EGFR inhibition). Substituting the 3-chlorophenyl with fluorinated analogs increases metabolic stability but may reduce solubility . Computational docking studies (e.g., AutoDock Vina) predict binding poses in ATP-binding pockets, guiding rational design .

How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Approach

Contradictions often arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. To address this:

Comparative SAR Studies : Synthesize derivatives with systematic substituent changes (Table 1).

Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

| Substituent | Bioactivity (IC, µM) | Reference |

|---|---|---|

| 3-Chlorophenyl | 8.0 (MCF-7) | |

| 4-Fluorophenyl | 15.2 (MCF-7) | |

| 2-Methoxyphenyl | >50 (MCF-7) |

What strategies are recommended for improving the compound’s pharmacokinetic properties?

Q. Advanced Formulation Techniques

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide to enhance oral bioavailability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by reducing renal clearance .

- Metabolic Stability Assays : Liver microsome studies (human vs. rodent) identify vulnerable sites for deuteration or fluorination .

How can researchers validate target engagement in complex biological systems?

Q. Advanced Interaction Studies

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K = 120 nM for EGFR) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

- CRISPR-Cas9 Knockout Models : Use gene-edited cell lines to isolate compound effects from off-target interactions .

What computational tools are available for predicting toxicity or off-target effects?

Q. Advanced Predictive Modeling

- QSAR Models : Utilize platforms like Schrödinger’s ADMET Predictor to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) .

- Molecular Dynamics Simulations : GROMACS simulations assess binding persistence in solvent environments, flagging unstable interactions .

Notes

- Data Integrity : Cross-validate findings with orthogonal methods (e.g., NMR + HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.